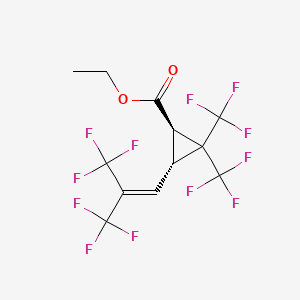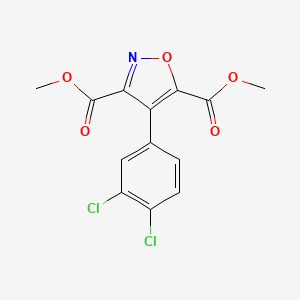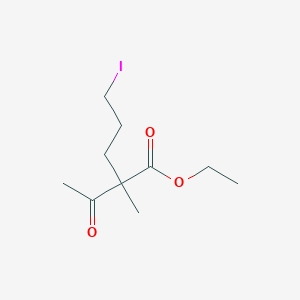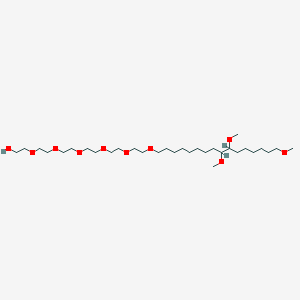
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL is a complex organic compound characterized by its multiple ether and alcohol functional groups. This compound is notable for its unique structure, which includes a long chain of oxygen atoms interspersed with methoxy groups and a terminal hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL typically involves multi-step organic reactions. One common method includes the reaction of dimethoxyethane with ethylene oxide under controlled conditions to form the desired compound . The reaction is usually catalyzed by a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound can be used in the study of biological membranes and as a model compound for understanding the behavior of ether-linked lipids.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism by which 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and alcohol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxyethane: A simpler ether compound used as a solvent in organic synthesis.
Polyethylene glycol: A polymer with similar ether linkages, used in various industrial and medical applications.
Glyme: Another ether compound with applications in battery electrolytes and as a solvent.
Uniqueness
What sets 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL apart from these similar compounds is its unique structure, which combines multiple ether linkages with a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
104838-93-9 |
|---|---|
Formule moléculaire |
C31H64O10 |
Poids moléculaire |
596.8 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(9,10,16-trimethoxyhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H64O10/c1-33-17-12-9-7-11-15-31(35-3)30(34-2)14-10-6-4-5-8-13-18-36-20-22-38-24-26-40-28-29-41-27-25-39-23-21-37-19-16-32/h30-32H,4-29H2,1-3H3 |
Clé InChI |
IQCNZJLODFOODE-UHFFFAOYSA-N |
SMILES canonique |
COCCCCCCC(C(CCCCCCCCOCCOCCOCCOCCOCCOCCO)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}octadecanamide](/img/structure/B14326040.png)
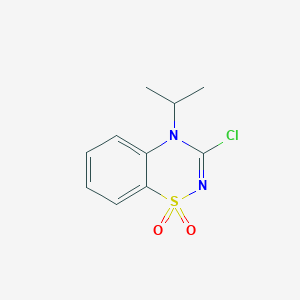
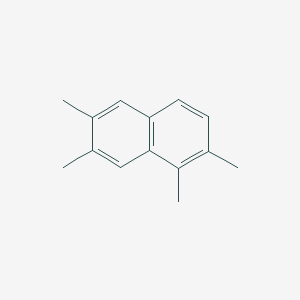
![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
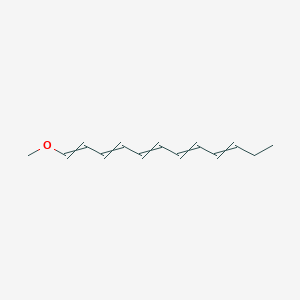
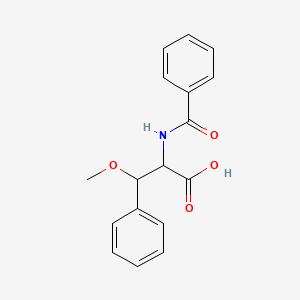
![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
